molecular formula C17H15ClN6 B8701280 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile

Cat. No.: B8701280
M. Wt: 338.8 g/mol
InChI Key: ZVTKEAWWRWONLN-UHFFFAOYSA-N
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Description

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile is a complex organic compound that features a combination of pyrazine, piperidine, benzimidazole, and carbonitrile groups

Preparation Methods

The synthesis of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine group: This step involves the reaction of the pyrazine derivative with piperidine under specific conditions to form the desired intermediate.

    Formation of the benzimidazole ring: This step involves the cyclization of the intermediate with appropriate reagents to form the benzimidazole ring.

    Introduction of the carbonitrile group: This final step involves the reaction of the benzimidazole derivative with a suitable nitrile source to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used

Scientific Research Applications

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C17H15ClN6

Molecular Weight

338.8 g/mol

IUPAC Name

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C17H15ClN6/c18-15-17(21-6-5-20-15)24-7-3-12(4-8-24)16-22-13-2-1-11(10-19)9-14(13)23-16/h1-2,5-6,9,12H,3-4,7-8H2,(H,22,23)

InChI Key

ZVTKEAWWRWONLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)C#N)C4=NC=CN=C4Cl

Origin of Product

United States

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